molecular formula C13H17F3N4O2 B2626270 tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate CAS No. 2445793-66-6

tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate

Numéro de catalogue: B2626270
Numéro CAS: 2445793-66-6
Poids moléculaire: 318.3
Clé InChI: MYTCUAVHWLSKEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Table 1: Key Identifiers of Analogous Pyrido[3,4-d]Pyrimidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
tert-Butyl 2-amino-4-(trifluoromethyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 2416242-96-9 C₁₃H₁₇F₃N₄O₂ 318.29
tert-Butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 877402-39-6 C₁₃H₁₆F₃N₃O₂ 303.28
Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 1370411-44-1 C₁₅H₁₃Cl₂N₃O₂ 338.20

These analogues illustrate the structural diversity achievable within this scaffold, emphasizing the role of substituents in modulating properties.

Historical Context in Heterocyclic Chemistry

Pyrido[3,4-d]pyrimidines emerged as a critical heterocyclic class in the late 20th century, gaining prominence due to their structural resemblance to purine bases and their versatility in drug design. Early studies focused on their synthesis via cyclocondensation reactions, but advancements in catalytic cross-coupling (e.g., Suzuki-Miyaura) enabled precise functionalization. For example, pyrido[3,4-d]pyrimidine-7-carboxylates were first reported in kinase inhibitor research, where their planar aromatic systems facilitated ATP-binding pocket interactions.

The introduction of trifluoromethyl groups into such scaffolds marked a turning point in optimizing pharmacokinetic profiles. This substituent, known for enhancing metabolic stability and lipophilicity, became a staple in medicinal chemistry during the 2010s. Concurrently, tert-butyl esters gained traction as protecting groups for carboxylic acids, enabling selective deprotection in prodrug strategies.

Structural Significance of Pyrido[3,4-d]Pyrimidine Scaffolds

The pyrido[3,4-d]pyrimidine core exemplifies a rigid, planar heterocycle with dual hydrogen-bonding capabilities. Key structural features include:

  • Aromaticity and Planarity : The fused pyridine-pyrimidine system allows π-π stacking interactions with biological targets, such as enzyme active sites.
  • Hydrogen-Bonding Sites : The amino group at position 2 and nitrogen atoms at positions 1 and 3 serve as hydrogen-bond donors/acceptors, critical for target engagement.
  • Steric Effects of Substituents :
    • The trifluoromethyl group at position 4 introduces electronegativity and steric bulk, altering electron distribution and hindering rotational freedom.
    • The tert-butyl ester at position 7 provides steric protection to the carboxylate, enhancing solubility and stability during synthesis.

Figure 1: Hypothetical Binding Mode of a Pyrido[3,4-d]Pyrimidine Inhibitor

Pyrido[3,4-d]pyrimidine core → π-π stacking with Phe residue  
2-Amino group → Hydrogen bond with Asp side chain  
4-Trifluoromethyl → Hydrophobic interaction with Val pocket  
7-Carboxylate → Ionic interaction with Lys residue  

This model, inferred from kinase inhibitor studies, underscores the scaffold's adaptability in molecular recognition.

Propriétés

IUPAC Name

tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O2/c1-12(2,3)22-11(21)20-5-4-7-8(6-20)18-10(17)19-9(7)13(14,15)16/h4-6H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTCUAVHWLSKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[3,4-d]pyrimidine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Amination and Carboxylation: The amino and carboxylate groups are introduced through nucleophilic substitution and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mécanisme D'action

The mechanism of action of tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrido[3,4-d]pyrimidine core facilitates its interaction with biological macromolecules. These interactions can modulate various signaling pathways, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs with Substituent Variations

tert-butyl4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
  • Key Differences: Replaces the amino (NH₂) and CF₃ groups at positions 2 and 4 with a single chlorine (Cl) at position 3.
  • Impact :
    • Reduced hydrogen-bonding capacity due to the absence of NH₂.
    • Lower electron-withdrawing effect (Cl vs. CF₃), altering reactivity in nucleophilic substitutions.
    • Purity: ≥97% (industrial-grade), with applications in pharmaceuticals and materials science .
tert-butyl2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
  • Key Differences : Substitutes NH₂ at position 2 with Cl.
  • Retains CF₃ for lipophilicity, suggesting utility in hydrophobic environments .
tert-butyl2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
  • Key Differences : Features Cl at both positions 2 and 4.
  • Impact :
    • Increased steric hindrance and electron-withdrawing effects compared to the target compound.
    • Higher molecular weight (304.17 g/mol) and density (1.352 g/cm³), influencing solubility and crystallization behavior .

Ring System Isomers

tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
  • Key Difference : Pyrido[4,3-d]pyrimidine core (vs. [3,4-d]), altering ring junction positions.
  • The carboxylate group shifts to position 6, which may alter metabolic stability .

Functional Group Variations

tert-butyl2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate
  • Key Differences : Introduces an oxo (keto) group at position 8 and reduces ring saturation.
  • Impact :
    • Conjugation increases aromaticity, modifying electronic properties and reactivity.
    • Molecular weight: 283.71 g/mol; SMILES: O=C(N1CCc2c(C1=O)nc(nc2)Cl)OC(C)(C)C .

Physicochemical and Application Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Applications/Properties
Target Compound NH₂ (2), CF₃ (4) Not reported Not available Medicinal chemistry intermediates
tert-butyl4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate Cl (4) Not reported 1053656-57-7 Pharmaceuticals, materials science
tert-butyl2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate Cl (2,4) 304.17 916420-27-4 Adgrasib intermediates
tert-butyl2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate Cl (2), O (8) 283.71 2665663-25-0 Synthetic intermediates in agrochemicals

Activité Biologique

Tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is a compound belonging to the pyrido[3,4-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is C12H13F3N2O2C_{12}H_{13}F_3N_2O_2 with a molecular weight of approximately 304.24 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the biological activity of organic compounds by increasing lipophilicity and modulating metabolic stability.

Anticancer Activity

Research has indicated that pyrido[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that various derivatives can inhibit key kinases involved in cancer progression. The compound has been evaluated for its potential to inhibit enzymes such as EGFR and other receptor tyrosine kinases.

  • Case Study : A study reported that derivatives similar to tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate exhibited IC50 values ranging from 10 nM to 50 nM against specific cancer cell lines (e.g., MCF-7) .
CompoundIC50 (nM)Target
B113EGFR L858R/T790M
A5>50NCl-H1975
A10>50A549

Antibacterial Activity

The antibacterial properties of pyrido[3,4-d]pyrimidine derivatives have also been explored. Compounds in this category have shown efficacy against various strains of bacteria including those resistant to conventional antibiotics.

  • Research Findings : In vitro studies demonstrated that certain derivatives possess significant antibacterial activity against Acinetobacter baumannii and Pseudomonas aeruginosa .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases including cancer and autoimmune disorders. Compounds related to tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate have been tested for their anti-inflammatory effects.

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

Mechanistic Insights

The biological activity of tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate can be attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The compound's structure allows it to bind effectively to the ATP-binding site of kinases such as EGFR and PDGFRA.
  • Cell Cycle Regulation : Flow cytometry analyses have indicated that treatment with this compound can lead to cell cycle arrest in cancer cells .

Q & A

What are the key challenges in synthesizing tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate, and how can they be methodologically addressed?

The synthesis of this compound involves challenges such as regioselective functionalization of the pyridopyrimidine core and stability of the tert-butyl carbamate group under reaction conditions. A validated approach includes:

  • Boc Protection/Deprotection : Use NaH and (Boc)₂O in DMF to introduce the tert-butyl carbamate group, as demonstrated in analogous syntheses of pyrrolo[2,3-d]pyrimidine derivatives .
  • Purification : Reverse-phase C18 column chromatography (acetonitrile/water) effectively isolates the product while preserving the acid-labile tert-butyl group .
  • Yield Optimization : Control reaction temperatures (e.g., 70°C in THF) and stoichiometric ratios (e.g., 1:2 substrate-to-reagent ratio) to minimize side reactions .

Which advanced spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?

1H/13C NMR and HRMS are indispensable for structural confirmation:

  • NMR Analysis : The trifluoromethyl group causes distinct splitting patterns in ¹⁹F-decoupled ¹H NMR. For example, adjacent protons may exhibit complex coupling (e.g., doublet of quartets) due to CF₃-induced deshielding .
  • HRMS Validation : Accurately calculate the molecular ion ([M+H]⁺) using the formula C₁₃H₁₆F₃N₅O₂ (expected m/z: 344.1234). Deviations >2 ppm suggest impurities or incorrect adducts .
  • IR Spectroscopy : Confirm the carbamate C=O stretch (~1680–1720 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .

How does the trifluoromethyl group influence the compound’s reactivity in further functionalization?

The electron-withdrawing CF₃ group alters reactivity in two ways:

  • Reduced Nucleophilicity : The pyridopyrimidine ring’s amino group becomes less reactive toward electrophilic substitution, requiring activating agents (e.g., Pd catalysts) for cross-coupling reactions .
  • Enhanced Stability : CF₃ improves metabolic stability in pharmacological analogs, as seen in related pyrimidine carboxylates used as kinase inhibitors .
    Methodological Note : Use Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at the 4-position, leveraging Pd(PPh₃)₄ and K₂CO₃ in THF/water .

What are the optimal storage conditions to prevent degradation of this compound?

  • Temperature : Store at –20°C in amber vials to avoid thermal decomposition of the carbamate group .
  • Humidity Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the tert-butyl ester, which is sensitive to moisture .
  • Solubility Considerations : Dissolve in dry DMSO or acetonitrile for long-term storage; avoid protic solvents (e.g., MeOH) that may accelerate degradation .

How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

  • Reproducibility Checks : Verify reaction conditions (e.g., strict anhydrous DMF for Boc protection) to address yield discrepancies .
  • Spectral Benchmarking : Cross-reference NMR shifts with structurally similar compounds, such as tert-butyl 6-methylpyrido[4,3-d]pyrimidine carboxylates (δ 1.45 ppm for tert-butyl protons) .
  • HPLC Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities affecting spectral clarity .

In what pharmacological contexts has this compound or its analogs been studied?

While direct data is limited, structural analogs exhibit:

  • Kinase Inhibition : Pyrido[3,4-d]pyrimidine carboxylates with CF₃ groups show activity against EGFR and VEGFR2 in cancer studies .
  • Antimicrobial Potential : Similar tetrahydropyrimidine derivatives demonstrate efficacy against bacterial biofilms .
    Experimental Design Tip : Screen for target binding using SPR (surface plasmon resonance) or fluorescence polarization assays, referencing protocols for pyrimidine-based inhibitors .

What computational methods are recommended for predicting the compound’s physicochemical properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influenced by the CF₃ group .
  • LogP Estimation : Use software like MarvinSketch to calculate lipophilicity (predicted LogP ≈ 2.1), critical for pharmacokinetic profiling .
  • pKa Prediction : The amino group (pKa ~8.5) and carboxylate (pKa ~3.2) can be modeled via COSMO-RS solvation models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.